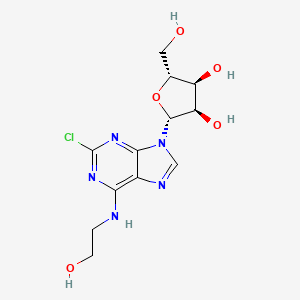

2-Chloro-N6-(2-hydroxyethyl)adenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H16ClN5O5 |

|---|---|

分子量 |

345.74 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7-,8-,11-/m1/s1 |

InChI 键 |

RDZDHAJEWMXENA-IOSLPCCCSA-N |

手性 SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)NCCO |

规范 SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO |

产品来源 |

United States |

Foundational & Exploratory

2-Chloro-N6-(2-hydroxyethyl)adenosine mechanism of action

An in-depth analysis of the mechanism of action of 2-Chloro-N6-(2-hydroxyethyl)adenosine reveals a likely conflation of two distinct adenosine receptor modulating compounds: the potent and highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), and the anti-inflammatory and cytoprotective agent, N6-(2-hydroxyethyl)adenosine (HEA). This guide will provide a comprehensive overview of the core mechanisms of action for both molecules, reflecting the available scientific literature.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically modified adenosine analog designed for high affinity and selectivity for the A1 adenosine receptor. Its primary mechanism of action is agonism at this receptor subtype, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for CCPA's interaction with adenosine receptors.

| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |

| Ki | 0.4 nM | Rat Brain Membranes | A1 | [1][2] |

| Ki | 3900 nM | Rat Striatal Membranes | A2 | [1][2] |

| IC50 | 33 nM | Rat Fat Cell Membrane | A1 | [1][2] |

| EC50 | 3500 nM | Human Platelet Membranes | A2 | [1][2] |

| A1 Selectivity | ~10,000-fold (Binding) | Rat | A1 vs A2 | [1][2] |

| A1 Selectivity | >100-fold (Functional) | Rat/Human | A1 vs A2 | [1][2] |

Experimental Protocols

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of CCPA for A1 and A2 adenosine receptors.

-

A1 Receptor Assay:

-

Membranes from rat brain were prepared.

-

The A1 receptor-selective agonist [3H]PIA was used as the radioligand.

-

Membranes were incubated with [3H]PIA in the presence of varying concentrations of CCPA.

-

The amount of bound radioligand was measured to determine the inhibitory constant (Ki) of CCPA for the A1 receptor.[1]

-

-

A2 Receptor Assay:

-

Membranes from rat striatum were used.

-

[3H]NECA was used as the radioligand for A2 receptors.

-

A similar incubation and measurement process as the A1 assay was followed to determine the Ki of CCPA for the A2 receptor.[1]

-

Adenylyl Cyclase Activity Assays:

-

Objective: To assess the functional activity of CCPA at A1 and A2 receptors by measuring its effect on adenylyl cyclase.

-

A1 Receptor Functional Assay (Inhibition):

-

A2 Receptor Functional Assay (Stimulation):

Signaling Pathway

Caption: CCPA agonism of the A1 adenosine receptor leading to inhibition of adenylyl cyclase.

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in Cordyceps cicadae. Its mechanism of action is primarily associated with anti-inflammatory and cytoprotective effects, mediated through the modulation of several key signaling pathways, including NF-κB, TGF-β/Smad, and the endoplasmic reticulum (ER) stress response.

Quantitative Data on Biological Effects

| Effect | Cell Line/Model | Treatment | Concentration/Dose | Result | Reference |

| Anti-inflammatory | RAW 264.7 cells | LPS | 5-20 µg/mL | Reduced TNF-α and IL-1β, increased IL-10 | [3][4] |

| Anti-fibrotic | NRK-49F cells | TGF-β1 | 5-20 µg/mL | Reduced collagen I, α-SMA, and fibronectin | [3][4] |

| ER Stress Protection | HK-2 cells | Diclofenac (200 µM) or Meloxicam (400 µM) | 10-20 µM | Attenuated expression of ATF-6, PERK, IRE1α, CHOP | [5][6] |

| Antioxidant | Alloxan-induced diabetic rats | 20-40 mg/kg (i.p.) | Increased SOD, CAT, GSH; reduced MDA | [3] | |

| Cytotoxicity | SGC-7901 and AGS cancer cells | 0-300 µM | Induced ROS, apoptosis, and autophagy | [3] |

Experimental Protocols

Cell Culture and Treatment for Anti-inflammatory and Anti-fibrotic Assays:

-

Cell Lines: RAW 264.7 (macrophages) and NRK-49F (rat kidney fibroblasts) were used.

-

Stimulation: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. NRK-49F cells were treated with transforming growth factor-beta 1 (TGF-β1) to induce fibrosis.

-

HEA Treatment: Cells were co-treated with varying concentrations of HEA.

-

Analysis: Gene and protein expression of inflammatory cytokines (TNF-α, IL-1β, IL-10) and fibrosis markers (collagen I, α-SMA, fibronectin) were measured using ELISA and PCR.[4]

ER Stress Induction and Analysis in HK-2 Cells:

-

Cell Line: Human proximal tubular cells (HK-2).

-

Induction of ER Stress: Cells were treated with the nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (200 µM) or meloxicam (400 µM) for 24 hours.

-

HEA Pre-treatment: Cells were pre-treated with HEA (10-20 µM) for 2 hours before NSAID exposure.

-

Analysis: Gene expression of ER stress markers (ATF-6, PERK, IRE1α, CHOP) and protein levels of GRP78 and CHOP were determined by RT-PCR and Western blotting, respectively. Reactive oxygen species (ROS) production was also measured.[5]

Signaling Pathways

References

- 1. d-nb.info [d-nb.info]

- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-N6-(2-hydroxyethyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-N6-(2-hydroxyethyl)adenosine, a purine nucleoside analog with significant potential in therapeutic applications. This document details the spectroscopic analyses and synthetic pathways that collectively confirm the precise molecular architecture of this compound, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

Physicochemical and Structural Properties

This compound is a synthetic derivative of adenosine. The introduction of a chlorine atom at the 2-position of the adenine base and a hydroxyethyl group at the N6-position significantly modulates its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆ClN₅O₅ | [1][2] |

| Molecular Weight | 345.74 g/mol | [1][2] |

| CAS Number | 948298-76-8 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 184-185 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is definitively established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from analogous structures such as 2-chloroadenosine and N6-substituted adenosine derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Purine Base | ||

| H-8 | ~8.3 | ~140 |

| C-2 | - | ~153 |

| C-4 | - | ~149 |

| C-5 | - | ~120 |

| C-6 | - | ~156 |

| C-8 | - | ~140 |

| Ribose Moiety | ||

| H-1' | ~5.9 | ~88 |

| H-2' | ~4.6 | ~74 |

| H-3' | ~4.2 | ~71 |

| H-4' | ~4.0 | ~86 |

| H-5'a, H-5'b | ~3.7, ~3.6 | ~62 |

| C-1' | - | ~88 |

| C-2' | - | ~74 |

| C-3' | - | ~71 |

| C-4' | - | ~86 |

| C-5' | - | ~62 |

| N6-hydroxyethyl Group | ||

| N6-CH₂ | ~3.6 | ~43 |

| HO-CH₂ | ~3.7 | ~61 |

Note: These are predicted values based on known data for similar compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation. For this compound, electrospray ionization (ESI) in positive ion mode is a common analytical technique.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 346.0915 |

| [M+Na]⁺ | 368.0734 |

| Fragment (Purine Base) | ~198 |

| Fragment (Ribose) | ~133 |

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl groups) | 3400-3200 (broad) |

| N-H (amine) | 3350-3250 |

| C-H (aromatic/aliphatic) | 3100-2850 |

| C=N, C=C (purine ring) | 1650-1550 |

| C-O (hydroxyl, ether) | 1250-1050 |

| C-Cl | 800-600 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route to N6-substituted adenosines involves the reaction of a 6-chloropurine riboside with the desired amine.

Protocol:

-

Starting Material: 2,6-Dichloropurine is reacted with a protected ribose derivative to form 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

-

N6-Substitution: The resulting 2,6-dichloropurine nucleoside is dissolved in an appropriate solvent such as ethanol. An excess of 2-aminoethanol is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the selective displacement of the chlorine atom at the C6 position. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Deprotection: Following the substitution reaction, the acetyl protecting groups on the ribose moiety are removed by treatment with a base, such as ammonia in methanol.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

NMR Spectroscopic Analysis

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Data Processing: The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometric Analysis

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is used to generate gas-phase ions.

-

Mass Analysis: The ions are analyzed using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to determine their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest (e.g., [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.

Biological Context: Adenosine Receptor Signaling

This compound, as an adenosine analog, is expected to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). The specific substitutions on the purine ring determine its affinity and selectivity for these receptor subtypes. The activation of these receptors initiates downstream signaling cascades that regulate a wide range of physiological processes. For instance, A₁ receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.

This technical guide serves as a foundational document for understanding the structural characterization of this compound. The presented data and protocols are essential for the quality control, further development, and mechanistic studies of this promising therapeutic agent.

References

Unraveling the Adenosine Receptor Affinity of 2-Substituted Adenosine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of adenosine receptor modulators, with a primary focus on the well-characterized and highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA). While specific binding affinity data for 2-Chloro-N6-(2-hydroxyethyl)adenosine remains limited in publicly accessible literature, the data on CCPA serves as a critical reference point for understanding structure-activity relationships at adenosine receptors. This document further details the experimental protocols for determining receptor binding affinity and elucidates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of 2-Chloro-N6-cyclopentyladenosine (CCPA) for the four subtypes of human and rat adenosine receptors.

| Compound | Receptor Subtype | Species | Ki (nM) | Test System |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | Human | 0.8 | Recombinant cells |

| A2A | Human | 2300 | Recombinant cells | |

| A3 | Human | 42 | Recombinant cells | |

| A1 | Rat | 0.4 | Brain membranes | |

| A2A | Rat | 3900 | Striatal membranes |

Data compiled from various sources.[1][2][3][4][5]

Notably, CCPA exhibits remarkable selectivity for the A1 receptor, with approximately 10,000-fold greater affinity for the rat A1 receptor compared to the A2A receptor.[3][4][5] The 2-chloro substitution is known to generally increase the affinity of adenosine agonists at various adenosine receptor subtypes.[6]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[9] A generalized protocol for a competitive radioligand binding assay using cell membranes is outlined below.

1. Membrane Preparation:

-

Cells or tissues expressing the target adenosine receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.[10]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

A fixed volume of the membrane preparation (containing a specific amount of protein).[10]

-

A fixed volume of a radiolabeled ligand (e.g., [3H]PIA for A1 receptors, [3H]NECA for A2 receptors) at a concentration near its Kd.[1][4]

-

A range of concentrations of the unlabeled competitor ligand (e.g., CCPA).

-

-

To determine non-specific binding, a high concentration of a known agonist or antagonist is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[10]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is then analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes through different signaling cascades.[11][12][13] The four adenosine receptor subtypes are coupled to distinct G proteins, leading to opposing effects on the intracellular concentration of cyclic AMP (cAMP).

-

A1 and A3 Receptors: These receptors primarily couple to Gi/o proteins.[11][13] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11][13] In some cases, these receptors can also activate phospholipase C (PLC), resulting in the production of inositol phosphates and the mobilization of intracellular calcium.[11]

-

A2A and A2B Receptors: These receptors couple to Gs proteins.[11][14] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11][14] The subsequent activation of protein kinase A (PKA) and other downstream effectors influences gene expression.[14] The A2B receptor can also couple to Gq proteins, leading to an increase in intracellular calcium.[11][12]

Below are diagrams illustrating these canonical signaling pathways.

Caption: Canonical signaling pathway for A1 and A3 adenosine receptors.

Caption: Canonical signaling pathway for A2A and A2B adenosine receptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: General workflow for a radioligand binding assay.

References

- 1. apexbt.com [apexbt.com]

- 2. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway [frontiersin.org]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Adenosinergic Landscape: A Technical Guide to the Biological Activities of 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA)

An important introductory note: This technical guide addresses the biological activities of two well-characterized adenosine receptor modulators: 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) . The initial request for "2-Chloro-N6-(2-hydroxyethyl)adenosine" did not yield sufficient specific data in the public domain to construct an in-depth technical whitepaper. The available information for this specific compound is limited to its classification as a purine nucleoside analog with potential, but largely uncharacterized, antitumor activity.

Given the structural similarities and the wealth of available data for CCPA and HEA, this guide provides a comprehensive overview of these two compounds. This approach is intended to provide valuable and detailed information to researchers, scientists, and drug development professionals working in the field of adenosinergic signaling and related therapeutic areas.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically derived adenosine analog renowned for its high potency and selectivity as an agonist for the adenosine A1 receptor. This specificity has established CCPA as a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the A1 receptor.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of CCPA.

Table 1: Receptor Binding Affinities of CCPA

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| Adenosine A1 | Rat brain membranes | [3H]PIA | 0.4 | [1][2] |

| Adenosine A1 | Rat brain | - | 1.3 | [3] |

| Adenosine A1 | Bovine brain | - | 0.5 | [3] |

| Human Adenosine A1 | Recombinant (CHO cells) | - | 0.8 | [4] |

| Adenosine A2 | Rat striatal membranes | [3H]NECA | 3900 | [1][2] |

| Human Adenosine A2A | Recombinant | - | 2300 | [4] |

| Human Adenosine A3 | Recombinant | - | 42 | [4] |

Table 2: Functional Activity of CCPA

| Assay | Tissue/Cell Model | Effect | IC50 / EC50 (nM) | Reference |

| Adenylyl Cyclase Inhibition | Rat fat cell membranes | Inhibition | IC50: 33 | [1][2] |

| Adenylyl Cyclase Stimulation | Human platelet membranes | Stimulation | EC50: 3500 | [1][2] |

| Chronotropic Activity | Spontaneously beating rat atria | Inhibition | EC50: 8.2 | [3] |

| Human Adenosine A2B | Recombinant | Stimulation | EC50: 18800 | [4] |

Signaling Pathways

CCPA primarily exerts its effects through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.

Caption: CCPA activates the A1 receptor, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of CCPA for the adenosine A1 receptor.

Materials:

-

Rat brain cortical membranes

-

[3H]PIA (N6-R-phenylisopropyladenosine) as the radioligand

-

CCPA (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM 2-chloroadenosine)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of [3H]PIA and varying concentrations of CCPA in the binding buffer.

-

For non-specific binding, incubate the membranes with [3H]PIA in the presence of a high concentration of an unlabeled ligand.

-

Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of CCPA, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Objective: To measure the inhibitory effect of CCPA on adenylyl cyclase activity via the A1 receptor.

Materials:

-

Rat fat cell membranes

-

CCPA (test compound)

-

Forskolin (to stimulate adenylyl cyclase)

-

ATP (substrate)

-

Assay buffer (containing MgCl2, phosphocreatine, creatine phosphokinase)

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Prepare rat fat cell membranes.

-

Pre-incubate the membranes with varying concentrations of CCPA.

-

Initiate the enzymatic reaction by adding ATP and forskolin to the membrane suspension.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by heating or adding a stop solution.

-

Measure the amount of cAMP produced using a suitable cAMP assay kit.

-

Plot the concentration of CCPA against the percentage of adenylyl cyclase inhibition to determine the IC50 value.

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative, notably isolated from the fungus Cordyceps cicadae. Unlike CCPA, HEA's biological activities are not primarily defined by high-affinity interactions with a single adenosine receptor subtype. Instead, its effects are characterized by anti-inflammatory, anti-fibrotic, and cytoprotective properties, mediated through the modulation of several intracellular signaling pathways.

Quantitative Biological Data

Table 3: In Vitro and In Vivo Activities of HEA

| Activity | Model System | Treatment | Observed Effect | Reference |

| Anti-inflammatory | RAW 264.7 macrophages | 5-20 µg/mL HEA for 24h | Reduced LPS-induced TNF-α and IL-1β expression; increased IL-10 secretion. | [2] |

| Anti-fibrotic | NRK-49F cells | 5-20 µg/mL HEA for 24h | Reduced TGF-β1-induced expression of collagen I, α-SMA, and fibronectin. | [2] |

| Cytoprotective | Human proximal tubular cells (HK-2) | 10-20 µM HEA pretreatment | Attenuated NSAID-induced ER stress, ROS production, and expression of GRP78, CHOP, ATF-6, PERK, and IRE1α. | [5][6] |

| Anti-hyperglycemic and renal protection | Alloxan-induced diabetic rats | 20-40 mg/kg HEA (i.p.) daily for 6 weeks | Reduced blood glucose, decreased kidney damage markers, and increased antioxidant enzyme activities. | [2] |

| Anti-fibrotic in vivo | Unilateral Ureteral Obstruction (UUO) in mice | 2.5, 5, and 7.5 mg/kg HEA (i.p.) for 14 days | Decreased renal tubular injury, fibrosis, inflammation, and fibroblast activation. | [7][8] |

| Cytotoxicity | Gastric carcinoma cells (SGC-7901 and AGS) | 0-300 µM HEA for 24-72h | Induced cytotoxicity, apoptosis, and autophagy. | [2] |

| Insecticidal | Plutella xylostella larvae | 1 mg/mL HEA for 60h | Exhibited insecticidal activity. | [2] |

Signaling Pathways

HEA has been shown to modulate multiple signaling pathways, including those involved in inflammation, fibrosis, and endoplasmic reticulum (ER) stress.

Caption: HEA inhibits pro-inflammatory and pro-fibrotic pathways and attenuates ER stress.

Experimental Protocols

Objective: To induce renal interstitial fibrosis in mice to study the anti-fibrotic effects of HEA.

Materials:

-

Male C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 4-0 silk)

Procedure:

-

Anesthetize the mouse and place it in a prone position.

-

Make a flank incision to expose the left kidney and ureter.

-

Isolate the ureter and ligate it at two points using silk suture.

-

Cut the ureter between the two ligatures to ensure complete obstruction.

-

Close the muscle and skin incisions with sutures.

-

Administer HEA (e.g., via intraperitoneal injection) at the desired doses and for the specified duration (e.g., 14 days).

-

At the end of the treatment period, euthanize the mice and harvest the kidneys for histological and molecular analysis (e.g., Masson's trichrome staining for fibrosis, Western blot for fibrotic markers).

Objective: To assess the effect of HEA on the activation of NF-κB and TGF-β/Smad signaling pathways in vitro.

Materials:

-

Cell lines (e.g., RAW 264.7 for NF-κB, NRK-49F for TGF-β/Smad)

-

HEA (test compound)

-

Stimulants (e.g., LPS for NF-κB, TGF-β1 for Smad)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Smad3, anti-Smad3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with HEA for a specified time.

-

Stimulate the cells with LPS or TGF-β1 to activate the respective pathways.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Objective: To evaluate the protective effect of HEA against ER stress.

Materials:

-

HK-2 cells

-

HEA

-

ER stress inducer (e.g., Diclofenac, Meloxicam)

-

Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, ATF6, IRE1α)

-

Other materials for Western blotting as described above.

Procedure:

-

Pre-treat HK-2 cells with HEA.

-

Induce ER stress using a chemical inducer.

-

Perform Western blotting as described above, using antibodies specific for key proteins in the unfolded protein response (UPR) to assess the level of ER stress.

References

- 1. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 3. Reversal Unilateral Ureteral Obstruction: A Mice Experimental Model | Semantic Scholar [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection of adenosine receptor antagonists in rat brain using a modified radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ analysis of adenylate cyclase activity in permeabilized rat adipocytes: sensitivity to GTP, isoproterenol, and N6-(phenylisopropyl)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Pharmacological Profile and Receptor Binding

An In-Depth Technical Guide to the In Vitro Pharmacology of Select N6- and C2-Substituted Adenosine Analogs

Introduction

This technical guide provides a comprehensive overview of the in vitro pharmacology of key adenosine analogs, focusing on the structural contributions of substitutions at the N6 and C2 positions of the purine ring. While direct studies on 2-Chloro-N6-(2-hydroxyethyl)adenosine are not extensively available in the reviewed literature, this document will focus on two closely related and well-characterized compounds to provide relevant insights:

-

2-Chloro-N6-cyclopentyladenosine (CCPA) : A highly potent and selective adenosine A1 receptor agonist, providing a clear model for the impact of the 2-chloro substitution.

-

N6-(2-hydroxyethyl)adenosine (HEA) : A natural adenosine derivative found in various fungi, illustrating the effects of the N6-(2-hydroxyethyl) substitution.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.

The primary mechanism of action for these adenosine analogs is through interaction with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs). CCPA is distinguished by its exceptionally high affinity and selectivity for the A1 receptor.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of CCPA for various adenosine receptor subtypes as determined by radioligand binding assays.

| Compound | Receptor Subtype | Tissue/Cell Source | Radioligand | Ki Value (nM) | Reference |

| CCPA | A1 | Rat Brain Membranes | [3H]PIA | 0.4 | [3][4] |

| A1 | Bovine Brain | - | 0.5 | [5] | |

| A1 | Rat Brain | - | 1.3 | [5] | |

| A1 | Human | - | 0.8 | [6] | |

| A2 | Rat Striatal Membranes | [3H]NECA | 3900 | [3][4] | |

| A2A | Human | - | 2300 | [6] | |

| A3 | Human | - | 42 | [6] |

CCPA demonstrates an almost 10,000-fold selectivity for the A1 receptor over the A2 receptor in rat brain membranes.[3][4]

Quantitative Data: Functional Activity

The functional activity of these compounds is typically assessed by measuring their effect on adenylyl cyclase activity. A1 receptor activation inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while A2 receptor activation stimulates it.

| Compound | Assay Type | Cell/Tissue Source | Effect | Potency (IC50/EC50 in nM) | Reference |

| CCPA | Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | A1 Agonist | 33 (IC50) | [3][4] |

| Adenylyl Cyclase Stimulation | Human Platelet Membranes | A2 Agonist | 3500 (EC50) | [3][4] | |

| Chronotropic Activity Inhibition | Spontaneously Beating Rat Atria | A1 Agonist | 8.2 (EC50) | [5] | |

| HEA | Cytotoxicity | SGC-7901 Gastric Carcinoma Cells | - | 86,660 (IC50) | [1] |

| Cytotoxicity | AGS Gastric Carcinoma Cells | - | 94,460 (IC50) | [1] |

The selectivity of CCPA as an A1 agonist is over 100-fold when comparing its inhibitory effect on A1-mediated adenylyl cyclase to its stimulatory effect on the A2-mediated pathway.[3][4]

Section 2: Signaling Pathways and Cellular Effects

A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist like CCPA initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, reducing cAMP production.

Caption: Adenosine A1 receptor signaling pathway initiated by CCPA.

Cellular Effects of N6-(2-hydroxyethyl)adenosine (HEA)

In vitro studies on HEA reveal a range of biological activities, particularly in cancer cell lines and inflammatory models:

-

Antitumor Effects : HEA shows cytotoxic effects against gastric carcinoma cells (SGC-7901 and AGS) in a dose- and time-dependent manner.[1] This is associated with the induction of apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[1][2]

-

Mechanism of Apoptosis : The apoptotic mechanism involves the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[1][2]

-

Anti-inflammatory Effects : HEA reduces the expression of pro-inflammatory cytokines like TNF-α and IL-1β induced by lipopolysaccharide (LPS) in RAW 264.7 cells.[7][8] It also suppresses the TGF-β1/Smad and NF-κB signaling pathways.[8][9]

-

Neuroprotection : In PC12 cells, HEA provides protection against hydrogen peroxide-induced oxidative damage by increasing cell viability, reducing ROS generation, and inhibiting inflammatory mediators.[10]

Section 3: Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for key in vitro assays.

Protocol 1: Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation : Tissues (e.g., rat brain) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.[3]

-

Incubation : The membranes are incubated in a buffer solution with a fixed concentration of a selective radioligand (e.g., [3H]PIA for A1 receptors) and a range of concentrations of the unlabeled test compound (the "competitor").

-

Separation : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Washing : Filters are washed quickly with ice-cold buffer to minimize non-specific binding.

-

Quantification : The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis : The data are plotted as percent inhibition of radioligand binding versus competitor concentration. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Adenylyl Cyclase Activity Assay (for IC50/EC50 Determination)

This functional assay measures the ability of a compound to either inhibit (via A1 receptors) or stimulate (via A2 receptors) the production of cyclic AMP (cAMP) by the enzyme adenylyl cyclase.

Caption: Generalized workflow for an adenylyl cyclase functional assay.

Detailed Steps:

-

Membrane Preparation : As with the binding assay, membranes from a suitable cell type (e.g., rat fat cells for A1, human platelets for A2) are prepared.[3][4]

-

Reaction Setup : Membranes are incubated at a controlled temperature (e.g., 37°C) in a reaction mixture containing ATP (the substrate for adenylyl cyclase), magnesium ions (a required cofactor), and an ATP-regenerating system.

-

Modulation of Activity :

-

For Inhibition (A1) : The enzyme is first stimulated with an agent like forskolin. Then, varying concentrations of the inhibitory agonist (e.g., CCPA) are added to measure the reduction in cAMP production.[3]

-

For Stimulation (A2) : Varying concentrations of the stimulatory agonist are added to measure the increase in cAMP production.[3]

-

-

Termination : The enzymatic reaction is stopped after a set time.

-

cAMP Measurement : The amount of cAMP generated is quantified using various methods, such as competitive binding assays with a labeled cAMP tracer or spectrophotometric methods.[11]

-

Data Analysis : The results are plotted as cAMP concentration versus agonist concentration to generate a dose-response curve, from which the IC50 (for inhibition) or EC50 (for stimulation) value is calculated.

Section 4: Conclusion and Future Directions

The in vitro data clearly establish 2-Chloro-N6-cyclopentyladenosine (CCPA) as a cornerstone tool for studying adenosine A1 receptor pharmacology due to its high potency and remarkable selectivity.[3][4][6] Its primary action is the potent Gαi-mediated inhibition of adenylyl cyclase.

In contrast, N6-(2-hydroxyethyl)adenosine (HEA) demonstrates a different pharmacological profile, characterized by moderate cytotoxic and anti-inflammatory effects at micromolar concentrations.[1][7] Its mechanisms involve the induction of oxidative stress, apoptosis, and the modulation of key inflammatory signaling pathways like NF-κB.[2][8][10]

Future research could explore the synthesis and characterization of the hybrid compound, this compound, to determine how the combination of these specific substitutions influences receptor affinity, selectivity, and downstream functional effects. Such studies would elucidate the synergistic or antagonistic contributions of the 2-chloro and N6-(2-hydroxyethyl) moieties to the overall pharmacological profile.

References

- 1. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway [frontiersin.org]

- 9. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Profile of 2-Chloro-N6-Substituted Adenosine Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental protocols related to specific 2-chloro-N6-substituted adenosine analogs. While information regarding the direct discovery and detailed characterization of 2-Chloro-N6-(2-hydroxyethyl)adenosine is not extensively available in the public domain, this document will focus on the closely related and well-studied compound, 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent and highly selective adenosine A1 receptor agonist. Additionally, this guide will cover the biological activities of N6-(2-hydroxyethyl)adenosine (HEA) , a naturally occurring adenosine derivative. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

2-Chloro-N6-cyclopentyladenosine (CCPA): A Potent and Selective A1 Adenosine Receptor Agonist

The synthesis of 2-Chloro-N6-cyclopentyladenosine (CCPA) was aimed at developing a high-affinity ligand for A1 adenosine receptors.[1] The introduction of a chloro group at the 2-position and a cyclopentyl group at the N6-position of the adenosine scaffold resulted in a compound with remarkable selectivity and potency for the A1 receptor subtype.[2][3]

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the quantitative data for CCPA's interaction with adenosine receptors.

Table 1: Adenosine Receptor Binding Affinities of CCPA

| Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference |

| A1 | Rat brain membranes | [³H]PIA | 0.4 | [1][2] |

| Rat brain | 1.3 | [4] | ||

| Bovine brain | 0.5 | [4] | ||

| Human | 0.8 | |||

| A2 | Rat striatal membranes | [³H]NECA | 3900 | [1][2] |

| A2A | Human | 2300 | ||

| A2B | Human | EC₅₀ = 18800 | ||

| A3 | Human | 42 | ||

| Human (expressed in CHO cells) | [³H]PSB-11 | 38 (antagonist Kᵢ) | [3] |

Table 2: Functional Activity of CCPA at Adenosine Receptors

| Assay | Receptor Model | Effect | IC₅₀ / EC₅₀ (nM) | Maximal Effect | Reference |

| Adenylate Cyclase | Rat fat cell membranes (A1) | Inhibition | 33 | 48 ± 3% inhibition | [1][2] |

| Adenylate Cyclase | Human platelet membranes (A2) | Stimulation | 3500 | 150 ± 30% stimulation (partial agonist) | [1][2] |

| Phosphoinositide Turnover | CHO cells expressing human A3 receptor | No induction | - | - | [3] |

| Forskolin-stimulated cAMP production | CHO cells expressing human A3 receptor | No inhibition | - | - | [3] |

Experimental Protocols

Radioligand Binding Assays

-

A1 Receptor Binding:

-

Preparation: Membranes from rat brains are prepared.

-

Incubation: Membranes are incubated with the radioligand [³H]PIA in the presence and absence of varying concentrations of CCPA.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is determined by liquid scintillation counting.

-

Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1][2]

-

-

A2 Receptor Binding:

Adenylate Cyclase Activity Assay

-

A1 Receptor-Mediated Inhibition:

-

Preparation: Membranes from rat fat cells are prepared.

-

Incubation: Membranes are incubated with ATP, an adenylate cyclase stimulator (e.g., forskolin), and varying concentrations of CCPA.

-

Measurement: The amount of cyclic AMP (cAMP) produced is measured using a suitable assay.

-

Analysis: The IC₅₀ value for the inhibition of adenylate cyclase activity is determined.[1][2]

-

-

A2 Receptor-Mediated Stimulation:

-

Preparation: Membranes from human platelets are used.

-

Incubation: The protocol is similar to the A1 inhibition assay, but without a stimulator like forskolin, as A2 receptor activation directly stimulates adenylate cyclase.

-

Analysis: The EC₅₀ value for the stimulation of adenylate cyclase activity is determined.[1][2]

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway for CCPA at the A1 adenosine receptor is the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP levels.

References

- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

An In-depth Technical Guide to 2-Chloro-N6-(2-hydroxyethyl)adenosine and Related Purine Nucleoside Analogs

Disclaimer: This document addresses the inquiry on 2-Chloro-N6-(2-hydroxyethyl)adenosine . Extensive literature searches indicate a significant lack of specific experimental data, including quantitative metrics, detailed signaling pathways, and established experimental protocols for this particular molecule. However, robust information is available for two structurally and functionally related purine nucleoside analogs: 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent synthetic adenosine receptor agonist, and N6-(2-hydroxyethyl)adenosine (HEA) , a natural product with diverse biological activities. This guide provides a comprehensive overview of these two well-characterized analogs to serve as a valuable resource for research and development in this area.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

Overview and Mechanism of Action

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the A1 adenosine receptor, a G protein-coupled receptor.[1][2][3][4][5] The activation of A1 receptors by agonists like CCPA typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This mechanism underlies many of its physiological effects. The addition of a 2-chloro group to the purine ring and a cyclopentyl group at the N6 position enhances both the affinity and selectivity for the A1 receptor.[1][4]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key quantitative data for CCPA from various experimental systems.

Table 1: Receptor Binding Affinity of CCPA

| Receptor Subtype | Preparation | Radioligand | Ki Value (nM) | Reference |

| A1 Adenosine Receptor | Rat Brain Membranes | [3H]PIA | 0.4 | [1][4][5] |

| Rat Brain | 1.3 | [2][3] | ||

| Bovine Brain | 0.5 | [2][3] | ||

| Human A1 | 0.8 | [6] | ||

| A2 Adenosine Receptor | Rat Striatal Membranes | [3H]NECA | 3900 | [1][4][5] |

| Human A2A | 2300 | [6] | ||

| Human A3 | 42 | [6] |

Table 2: Functional Activity of CCPA

| Assay | Tissue/Cell Model | Parameter | Value (nM) | Reference |

| Adenylate Cyclase Inhibition | Rat Fat Cell Membranes | IC50 | 33 | [1][4][5] |

| Adenylate Cyclase Stimulation | Human Platelet Membranes | EC50 | 3500 | [1][4][5] |

| Negative Chronotropic Activity | Spontaneously Beating Rat Atria | EC50 | 8.2 | [2] |

| Antagonism of Forskolin-stimulated cAMP | CHO cells (human A3) | KB | 5.0 | [4] |

Signaling Pathway

The primary signaling pathway for CCPA involves the activation of the A1 adenosine receptor and subsequent inhibition of adenylate cyclase.

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of CCPA for adenosine A1 and A2 receptors.

-

A1 Receptor Protocol:

-

Prepare rat brain membranes.

-

Incubate membranes with the A1-selective radioligand [3H]PIA in the presence of various concentrations of CCPA.

-

After incubation, separate bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 value from the competition curve and derive the Ki value using the Cheng-Prusoff equation.[1][4][5]

-

-

A2 Receptor Protocol:

-

Objective: To measure the functional effect of CCPA on adenylate cyclase activity.

-

Inhibition (A1 Receptor):

-

Use rat fat cell membranes as a model system for A1 receptor-mediated inhibition of adenylate cyclase.

-

Incubate the membranes with ATP, an adenylate cyclase activator (e.g., forskolin), and varying concentrations of CCPA.

-

Stop the reaction and measure the amount of cAMP produced using a suitable assay (e.g., radioimmunoassay).

-

Determine the IC50 value for the inhibition of adenylate cyclase activity.[1][4][5]

-

-

Stimulation (A2 Receptor):

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

Overview and Mechanism of Action

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring purine nucleoside analog found in Cordyceps cicadae.[7][8][9] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[3][6][8][10] HEA's mechanisms of action are multifaceted, involving the modulation of several key signaling pathways, including those related to endoplasmic reticulum (ER) stress, NF-κB, and TGF-β.[3][9][10][11]

Quantitative Data: In Vitro and In Vivo Effects

Table 3: In Vitro Cytotoxicity and Anti-inflammatory Effects of HEA

| Cell Line | Treatment | Effect | Concentration | Reference |

| SGC-7901, AGS (Gastric Carcinoma) | HEA (24-72h) | Cytotoxicity, Apoptosis | 0-300 µM | [3][8] |

| RAW 264.7 (Macrophages) | LPS + HEA (24h) | Reduced TNF-α, IL-1β | 5-20 µg/mL | [3][10] |

| NRK-49F (Kidney Fibroblasts) | TGF-β1 + HEA (24h) | Reduced Collagen I, α-SMA | 5-20 µg/mL | [3][10] |

| HK-2 (Human Kidney) | DCF/MXC + HEA (24h) | Protection against ER stress | 10-20 µM | [7][12][13] |

| PC12 | H2O2 + HEA (24h) | Neuroprotection, Reduced ROS | 5-40 µM | [6] |

Table 4: In Vivo Effects of HEA

| Animal Model | Administration | Effect | Dosage | Reference |

| Alloxan-induced diabetic rats | IP, daily for 6 weeks | Reduced blood glucose, kidney damage | 20-40 mg/kg | [3] |

| SGC-7901 xenograft mice | PO, daily for 19 days | Reduced tumor volume and weight | 75-150 mg/kg | [3][8] |

| Unilateral Ureteral Obstruction (UUO) mice | IP, daily for 14 days | Ameliorated renal fibrosis | 2.5-7.5 mg/kg | [9][10] |

Signaling Pathways

HEA has been shown to modulate multiple signaling pathways, including the ER stress response and inflammatory pathways.

Experimental Protocols

-

Objective: To assess the cytotoxicity of HEA.

-

Protocol:

-

Seed cells (e.g., HK-2, SGC-7901) in 96-well plates.

-

Treat cells with various concentrations of HEA (e.g., 1-100 µM) for different time points (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[7][8][13]

-

-

Objective: To quantify changes in the expression of target genes (e.g., ATF6, PERK, CHOP, TNF-α) in response to HEA treatment.

-

Protocol:

-

Culture cells (e.g., HK-2) and pretreat with HEA (e.g., 10-20 µM) for a specified time (e.g., 2 hours).

-

Induce cellular stress (e.g., with 200 µM diclofenac) for a further incubation period (e.g., 24 hours).

-

Isolate total RNA from the cells using a suitable reagent (e.g., TRIzol).

-

Synthesize cDNA from the RNA via reverse transcription.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers.

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change.[7][13]

-

-

Objective: To evaluate the in vivo efficacy of HEA in a model of renal interstitial fibrosis.

-

Protocol:

-

Use male C57BL/6 mice.

-

Divide mice into groups: sham, UUO (vehicle), and UUO + HEA (at various doses, e.g., 2.5, 5, 7.5 mg/kg).

-

Administer HEA or vehicle via intraperitoneal injection 24 hours before surgery and daily for 14 days post-operatively.

-

Induce UUO by ligating the left ureter. Sham-operated animals undergo the same procedure without ligation.

-

After 14 days, sacrifice the animals and harvest the kidneys.

-

Analyze kidney tissue for histological changes (H&E, Masson's trichrome staining), protein levels (Western blot, ELISA for cytokines), and gene expression (qRT-PCR) of fibrosis and inflammation markers.[9][10]

-

Part 3: this compound

As stated in the disclaimer, there is limited specific data for This compound in the public domain. Commercial suppliers list it as a purine nucleoside analog with potential broad antitumor activity, likely acting through mechanisms common to this class of compounds, such as inhibition of DNA synthesis and induction of apoptosis. However, without dedicated studies, its precise mechanism, receptor affinity, and efficacy remain uncharacterized.

Conclusion

While a detailed profile of This compound is not currently available, the extensive research on 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) provides a strong foundation for understanding the structure-activity relationships and potential therapeutic applications of N6-substituted and 2-chloro-substituted adenosine analogs. CCPA serves as a powerful tool for studying A1 adenosine receptor pharmacology, while HEA is a promising natural product with pleiotropic effects on cellular stress and inflammatory pathways. Further research into novel analogs like this compound is warranted to explore their unique therapeutic potential.

References

- 1. d-nb.info [d-nb.info]

- 2. The antinociceptive effect of 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA), a highly selective adenosine A1 receptor agonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway [frontiersin.org]

Technical Whitepaper: Therapeutic Potential of N6-Substituted Adenosine Analogs

Introduction

Adenosine and its analogs are crucial signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes, making them attractive targets for therapeutic intervention. The development of selective agonists for these receptors has been a key focus of medicinal chemistry to harness their therapeutic potential while minimizing off-target effects. This technical guide focuses on two N6-substituted adenosine analogs: 2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and highly selective A1 adenosine receptor (A1AR) agonist, and N6-(2-hydroxyethyl)adenosine (HEA), a natural product with broad biological activities. While information on the specific compound 2-Chloro-N6-(2-hydroxyethyl)adenosine is limited, analysis of these two closely related structures provides significant insight into the therapeutic landscape of adenosine analogs. CCPA is primarily investigated for its neuroprotective and cardioprotective roles, whereas HEA is recognized for its anti-inflammatory, antioxidant, and renoprotective properties.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

Overview and Therapeutic Potential

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically modified adenosine analog characterized by a chloro group at the 2-position and a cyclopentyl group at the N6-position. These modifications confer exceptionally high affinity and selectivity for the A1 adenosine receptor.[1][2] As a potent A1AR agonist, CCPA has demonstrated significant therapeutic potential in preclinical models for conditions such as epilepsy, neuropathic pain, and ischemia.[3][4] Its primary mechanism involves the activation of A1 receptors, which are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of CCPA for various adenosine receptors.

Table 1: Adenosine Receptor Binding Affinities of CCPA

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Source |

| Human A1 | Recombinant | - | 0.8 | |

| Rat A1 | Brain Membranes | [3H]PIA | 0.4 | [1][2] |

| Bovine A1 | Brain | - | 0.5 | [3] |

| Human A2A | Recombinant | - | 2300 | |

| Rat A2 | Striatal Membranes | [3H]NECA | 3900 | [1][2][3] |

| Human A3 | Recombinant | - | 42 |

Table 2: Functional Activity of CCPA

| Assay | Model System | Effect | Potency (nM) | Source |

| Adenylyl Cyclase Inhibition (A1) | Rat Fat Cell Membranes | IC50 | 33 | [1][2] |

| Adenylyl Cyclase Stimulation (A2) | Human Platelet Membranes | EC50 | 3500 | [1][2] |

| Adenylyl Cyclase Stimulation (hA2B) | Recombinant | EC50 | 18800 |

Note: The discrepancy between high binding affinity (Ki) and lower functional potency (IC50) for the A1 receptor is attributed to the formation of a high-affinity agonist binding state in the absence of GTP in radioligand binding assays.[1]

Signaling Pathways and Mechanism of Action

CCPA exerts its effects primarily through the A1 adenosine receptor, a Gi/o protein-coupled receptor. Activation of the A1AR initiates several downstream signaling cascades.

Caption: CCPA activates the A1 receptor, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Protocols

1.4.1 Radioligand Binding Assay for A1/A2 Receptors

-

Objective: To determine the binding affinity (Ki) of CCPA for rat A1 and A2 adenosine receptors.

-

A1 Receptor Protocol:

-

Preparation: Rat brain membranes are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with the A1-selective radioligand [3H]PIA in the presence of various concentrations of CCPA.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[1][2]

-

-

A2 Receptor Protocol:

-

Preparation: Rat striatal membranes are used due to their high density of A2 receptors.

-

Incubation: Membranes are incubated with the non-selective radioligand [3H]NECA in the presence of unlabeled CGS 21680 (to block A2A sites if differentiating subtypes) and varying concentrations of CCPA.

-

Analysis: The procedure follows the same separation, detection, and analysis steps as the A1 assay.[1][3]

-

1.4.2 In Vivo Anticonvulsant Activity in Rats

-

Objective: To evaluate the effect of CCPA on hippocampal excitability.

-

Protocol:

-

Animal Model: Male Wistar rats of various ages (e.g., 12, 15, 18, 25, 60 days old) are used.[5]

-

Surgery: Stimulation and recording electrodes are surgically implanted into the dorsal hippocampus.

-

Drug Administration: CCPA (0.5 or 1 mg/kg) or saline (control) is administered intraperitoneally 10 minutes before stimulation.[5]

-

Stimulation: Hippocampal epileptic afterdischarges (ADs) are induced by a 2-second series of electrical pulses (60 Hz). The intensity is increased stepwise (0.05-0.6 mA) to determine the AD threshold.[5]

-

Measurement: The AD threshold (minimum current required to elicit an AD) and the duration of the AD are measured and compared between CCPA-treated and control groups.[5]

-

Part 2: N6-(2-hydroxyethyl)adenosine (HEA)

Overview and Therapeutic Potential

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine analog isolated from the medicinal fungus Cordyceps cicadae.[6][7][8] Unlike CCPA, which is a highly selective synthetic compound, HEA exhibits a broader range of biological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, renoprotective, and antitumor agent.[9][10][11] Its mechanisms of action are multifactorial, involving the modulation of key signaling pathways such as NF-κB, TGF-β1/Smad, and the endoplasmic reticulum (ER) stress response.[7][8][9][12]

Quantitative Data: In Vitro and In Vivo Effects

Table 3: In Vitro Anti-inflammatory and Anti-fibrotic Effects of HEA

| Cell Line | Stimulant | HEA Concentration | Measured Effect | Result | Source |

| RAW 264.7 | LPS | 5-20 µg/mL | TNF-α, IL-1β expression | Reduction | [7][9] |

| RAW 264.7 | LPS | 5-20 µg/mL | IL-10 secretion | Increase | [7][9] |

| NRK-49F | TGF-β1 | 5-20 µg/mL | Collagen I, α-SMA, Fibronectin expression | Reduction | [7][9] |

| HK-2 | Diclofenac (200 µM) | 20 µM | ROS Production | Attenuation (p < 0.001) | [6][13] |

| HK-2 | Diclofenac (200 µM) | 20 µM | ATF-6, PERK, IRE1α, CHOP gene expression | Reduction | [6][12] |

Table 4: In Vivo Renoprotective Effects of HEA in Animal Models

| Animal Model | HEA Dose | Duration | Key Findings | Source |

| Unilateral Ureteral Obstruction (UUO) Mice | 2.5, 5, 7.5 mg/kg (i.p.) | 14 days | Reduced renal tubular injury, fibrosis, and inflammation. | [7][8] |

| Alloxan-induced Diabetic Rats | 20, 40 mg/kg (i.p.) | 6 weeks | Reduced blood glucose, creatinine, BUN; Increased renal antioxidant enzymes (SOD, CAT, GSH). | [9][11] |

Signaling Pathways and Mechanism of Action

HEA's therapeutic effects are mediated through multiple signaling pathways, primarily related to inflammation, fibrosis, and cellular stress.

Caption: HEA inhibits NF-κB/Smad and ER stress signaling pathways to reduce inflammation and cell damage.

Experimental Protocols

2.4.1 HEA Isolation from Cordyceps cicadae

-

Objective: To purify HEA from fungal mycelia.

-

Protocol:

-

Extraction: Freeze-dried powder of C. cicadae mycelia is extracted with hot water, followed by ethanol precipitation to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography, typically using a Sephadex LH-20 resin.

-

Identification: Fractions are collected and analyzed by techniques such as NMR (Nuclear Magnetic Resonance) to confirm the structure and purity of HEA.[6][7][13]

-

2.4.2 In Vivo Renal Fibrosis Model (UUO)

-

Objective: To assess the anti-fibrotic effect of HEA in a mouse model of renal injury.

-

Protocol:

-

Drug Administration: HEA (2.5, 5, or 7.5 mg/kg) or vehicle is administered by intraperitoneal (i.p.) injection 24 hours before surgery and continued daily for 14 days.[8]

-

Surgery: Unilateral ureteral obstruction (UUO) is performed by ligating the left ureter to induce renal interstitial fibrosis. Sham-operated animals serve as controls.

-

Endpoint Analysis: After 14 days, kidneys are harvested.

-

Histology: Tissue sections are stained with Hematoxylin & Eosin (H&E) and Masson's trichrome to assess tubular injury and collagen deposition (fibrosis).

-

Molecular Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of fibrotic markers (e.g., TGF-β1, α-SMA, Collagen I) and inflammatory cytokines (e.g., TNF-α, IL-1β) in kidney tissue lysates.[7]

2.4.3 In Vitro ER Stress Assay in Kidney Cells

-

Objective: To determine if HEA can protect human kidney cells from NSAID-induced ER stress.

-

Protocol:

-

Cell Culture: Human proximal tubular cells (HK-2) are cultured under standard conditions.

-

Treatment: Cells are pretreated with HEA (10-20 µM) for 2 hours.

-

Insult: The cells are then exposed to an NSAID, such as diclofenac (200 µM) or meloxicam (400 µM), for 24 hours to induce ER stress.[6][13]

-

Gene Expression Analysis: Total RNA is extracted from the cells. The mRNA levels of key ER stress markers (ATF6, PERK, IRE1α, CHOP) and inflammatory genes (IL-1β, NF-κB) are quantified using qRT-PCR.[6][12]

-

Protein Analysis: Western blotting is performed to measure the protein levels of GRP78 and CHOP, key regulators of the ER stress response.[6]

-

Conclusion

The adenosine analogs 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA) exemplify the diverse therapeutic opportunities offered by targeting adenosinergic pathways. CCPA, as a highly selective A1AR agonist, holds promise for neurological and cardiovascular disorders where dampening excitability and metabolic demand is beneficial. Its well-defined mechanism of action through A1AR signaling provides a clear rationale for its development. In contrast, HEA, a natural product, demonstrates a multi-targeted approach, effectively mitigating inflammation, oxidative stress, and fibrosis through complex pathways like NF-κB and ER stress regulation. This makes HEA a promising candidate for treating complex chronic conditions such as diabetic kidney disease. Further research into optimizing the selectivity and delivery of these and related purine nucleoside analogs will be critical for translating their preclinical efficacy into clinical applications.

References

- 1. d-nb.info [d-nb.info]

- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. The antinociceptive effect of 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA), a highly selective adenosine A1 receptor agonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway [frontiersin.org]

- 8. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo [mdpi.com]

- 11. N6 -(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N6-(2-hydroxyethyl)adenosine

Introduction

N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative with a range of documented biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[6][7] It has been shown to modulate key cellular signaling pathways involved in stress responses and disease progression, making it a compound of significant interest for researchers in pharmacology and drug development. These application notes provide an overview of HEA's mechanisms of action and detailed protocols for its experimental use.

Key Signaling Pathways Modulated by HEA

HEA has been demonstrated to exert its biological effects through the modulation of several critical signaling pathways:

-

Endoplasmic Reticulum (ER) Stress Pathway: HEA protects cells from ER stress induced by agents like nonsteroidal anti-inflammatory drugs (NSAIDs). It attenuates the unfolded protein response (UPR) by downregulating the expression of key mediators such as GRP78, ATF6, PERK, IRE1α, and CHOP.[3][4][5]

-

TGF-β1/Smad Pathway: In models of renal interstitial fibrosis, HEA has been shown to inhibit the activation of fibroblasts and reduce the accumulation of extracellular matrix by suppressing the TGF-β1/Smad signaling pathway.[8][9]

-

NF-κB Signaling Pathway: HEA exhibits potent anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8][9][10]

-

Apoptosis and Autophagy Pathways: In cancer cell lines, HEA can induce caspase-dependent apoptosis and autophagy, often linked to the induction of ER stress and the production of reactive oxygen species (ROS).[6][11]

Data Presentation

Table 1: In Vitro Efficacy of HEA in Cellular Models

| Cell Line | Experimental Model | Key Parameters and Concentrations | Observed Effect | Reference |

| HK-2 (Human Kidney Proximal Tubular Cells) | NSAID-Induced ER Stress | 10-20 µM HEA pretreatment for 24h against Diclofenac (200 µM) or Meloxicam (400 µM) | Protection against ER stress, reduced ROS production, and decreased expression of ATF-6, PERK, IRE1α, and CHOP.[3][4] | [3][4] |

| SGC-7901 and AGS (Human Gastric Carcinoma Cells) | Cytotoxicity and Apoptosis | IC50 (48h): 86.66 µM (SGC-7901), 94.46 µM (AGS). Apoptosis induction observed at 50-150 µM. | Dose- and time-dependent cytotoxicity. Induction of apoptosis via ER stress and autophagy.[6][12] | [6][12] |

| RAW 264.7 (Mouse Macrophage Cells) | LPS-Induced Inflammation | Pretreatment with HEA (5, 10, 20 µg/ml) for 1h followed by LPS (1 µg/ml) for 24h. | Significant reduction in the production of TNF-α and IL-1β.[8] | [8] |

| NRK-49F (Rat Kidney Fibroblast Cells) | TGF-β1-Induced Fibroblast Activation | Pretreatment with HEA (5, 10, 20 µg/ml) for 1h followed by TGF-β1 (2.5 ng/ml) for 24h. | Dose-dependent reduction in the expression of Collagen I, α-SMA, and Fibronectin.[8] | [8] |

| PC12 (Rat Pheochromocytoma Cells) | H₂O₂-Induced Oxidative Stress | Pretreatment with HEA (5-40 µM) for 24h followed by H₂O₂ (100 µM) for 12h. | Increased cell viability, reduced LDH release, and decreased ROS generation.[13] | [13] |

Table 2: In Vivo Efficacy of HEA in Animal Models

| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| C57BL/6 Mice | Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis | 2.5, 5, or 7.5 mg/kg HEA via intraperitoneal injection for 14 days. | Dose-dependent reduction in renal tubular injury, fibrosis, and inflammation. Suppression of NF-κB and TGF-β1/Smad pathways.[8][9] | [8][9] |

| BALB/c Nude Mice | SGC-7901 Gastric Carcinoma Xenograft | 75 or 100 mg/kg HEA via oral gavage for 19 days. | Dose-dependent inhibition of tumor growth (54.66% at 75 mg/kg; 64.90% at 100 mg/kg).[6] | [6] |

Experimental Protocols

Protocol 1: In Vitro NSAID-Induced ER Stress in HK-2 Cells

This protocol is adapted from studies investigating the protective effects of HEA against NSAID-induced renal cell injury.[3][4]

-

Cell Culture: Culture human proximal tubular cells (HK-2) in Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor. Maintain at 37°C in a humidified atmosphere of 5% CO₂.

-

HEA Pretreatment: Seed HK-2 cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing HEA at desired concentrations (e.g., 10 µM and 20 µM). Incubate for 24 hours.

-

Induction of ER Stress: After pretreatment, add the NSAID (e.g., Diclofenac at 200 µM or Meloxicam at 400 µM) to the culture medium containing HEA.

-